Methyl stearate

Catalog No.
S581139
CAS No.
112-61-8
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl stearate

CAS Number

112-61-8

Product Name

Methyl stearate

IUPAC Name

methyl octadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3

InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Insol in water; sol in alcohol or ether.
Very sol in ether and chloroform

Synonyms

Octadecanoic Acid Methyl Ester; Stearic Acid Methyl Ester; Emery 2218; Esterol A; Exceparl MS; Kemester 9718; Methyl n-Octadecanoate; Methyl Octadecanoate; Methyl Stearate; NSC 9418; Pastel M 18; Pastell M 180; n-Octadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Biocatalysis and Biofuels:

  • Lipase substrate: Methyl stearate serves as a substrate for lipases, enzymes that break down fats and oils. Researchers use it to study lipase activity and specificity in enzymes isolated from various sources, including bacteria and plants . This knowledge aids in developing biocatalysts for various applications, including biodiesel production and fat modification in food products.

Cell and Tissue Research:

  • Promoting stem cell migration: Studies suggest that methyl stearate can enhance the migration of mesenchymal stem cells (MSCs) . This has potential applications in regenerative medicine, as efficient migration of MSCs is crucial for their therapeutic effects in repairing damaged tissues.
  • Neuroprotection: Recent research indicates that methyl stearate might offer neuroprotective benefits. Studies show it can improve functional outcomes and reduce neuronal death after cardiac arrest . This opens avenues for further investigation into its potential role in treating various neurological conditions.

Other Applications:

  • Surfactant and stabilizer: Due to its amphiphilic nature, methyl stearate finds use as a non-ionic surfactant. It helps increase the solubility of other chemicals and can also act as a stabilizer in various formulations .

Methyl stearate is an organic compound classified as an ester, specifically the methyl ester of stearic acid. Its molecular formula is C19H38O2C_{19}H_{38}O_{2} and it has a molecular weight of approximately 298.51 g/mol. Methyl stearate appears as a colorless or pale yellow liquid with a characteristic fatty odor and is insoluble in water but soluble in organic solvents such as ethanol and ether . It is derived from the esterification of stearic acid and methanol, a process that releases water as a byproduct.

Methyl stearate is generally considered safe with low toxicity []. However, some potential hazards include:

  • Mild skin irritant: Prolonged or repeated contact may cause skin irritation.
  • Combustible: Methyl stearate can burn, releasing heat and potentially harmful fumes.
Typical of esters:

  • Esterification: The formation of methyl stearate occurs through the reaction of stearic acid and methanol, often catalyzed by acids such as concentrated sulfuric acid. The general reaction can be represented as:
    Stearic Acid+MethanolMethyl Stearate+Water\text{Stearic Acid}+\text{Methanol}\rightarrow \text{Methyl Stearate}+\text{Water}
  • Hydrolysis: Methyl stearate can be hydrolyzed back into stearic acid and methanol in the presence of water and an acid or base:
    Methyl Stearate+WaterStearic Acid+Methanol\text{Methyl Stearate}+\text{Water}\rightarrow \text{Stearic Acid}+\text{Methanol}
  • Transesterification: Methyl stearate can also undergo transesterification, where it reacts with another alcohol to form a different ester.

Several methods exist for synthesizing methyl stearate:

  • Conventional Esterification: This method involves heating stearic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires several hours to complete.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave radiation to enhance the esterification process. This method significantly reduces reaction time to just a few minutes while increasing yield and efficiency, achieving conversion rates above 97% .
  • Enzymatic Synthesis: Lipases can be used to catalyze the reaction between stearic acid and methanol under mild conditions, providing an environmentally friendly alternative .

Methyl stearate has various applications across different industries:

  • Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams and lotions.
  • Food Industry: Serves as a food additive for flavoring and preservation.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Industrial

Studies on the interactions of methyl stearate with other compounds reveal its reactivity profile. It can react vigorously with strong oxidizing agents, leading to exothermic reactions that may produce heat or ignite under certain conditions. Additionally, its interactions with alkali metals can generate flammable hydrogen gas .

Methyl stearate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}Shorter carbon chain than methyl stearate
Methyl OleateC18H34O2C_{18}H_{34}O_{2}Contains a double bond (unsaturated)
Methyl LaurateC12H24O2C_{12}H_{24}O_{2}Significantly shorter carbon chain
Methyl BehenateC22H44O2C_{22}H_{44}O_{2}Longer carbon chain, higher melting point

Methyl stearate is unique due to its balanced carbon chain length (18 carbons), which provides specific physical properties such as melting point and solubility compared to both shorter and longer-chain esters.

Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992)
NKRA; Pellets or Large Crystals, Liquid; Liquid
Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline]
Solid

Color/Form

White crystals
Semisolid

XLogP3

9

Hydrogen Bond Acceptor Count

2

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Boiling Point

828 to 829 °F at 747 mmHg (NTP, 1992)
443 °C
Boiling point: 215 °C @ 15 mm Hg
181.00 to 182.00 °C. @ 4.00 mm Hg

Flash Point

307 °F (NTP, 1992)
307 °F (153 °C)

Heavy Atom Count

21

Density

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float
0.8498 @ 40 °C/4 °C

LogP

8.35 (LogP)
8.35
log Kow= 8.35

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

100 °F (NTP, 1992)
39.1 °C

UNII

8D4NXF3ZH7

Vapor Pressure

0.0000136 [mmHg]
1.36X10-5 mm Hg @ 25 °C

Other CAS

112-61-8

Wikipedia

Methyl stearate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Method of purification: vacuum fraction distillation.
Esterification of stearic acid with methanol or stearin with methanol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Octadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

MASS SPECTROMETRY DETERMINES METHYL STEARATE DOWN TO 5 NG.

Dates

Modify: 2023-08-15
1. J. Hunter, J. Zhang, and P. Kris-Etherton “Cardiovascular disease risk of dietary stearic acid compared with trans, other saturated, and unsaturated fattyacids: a systematic review” Am J Clin Nutr, vol. 91 pp. 46-63, 20102. H. Uludag et al. “Formulation and Delivery of siRNA by Oleic Acid and Stearic Acid Modified Polyethylenimine” Mol. Pharmaceuticals, vol. 6 pp. 121-133, 20093.Y-Z. Du et al “Shell cross-linked stearic acid grafted chitosan oligosaccharide self-aggregated micelles for controlled release of paclitaxel” Colloids andSurfaces B: Biointerfaces, vol. 50 pp. 97-103, 2006

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